
Sulfamethoxazole
Overview
Description
Sulfamethoxazole is a synthetic antibiotic belonging to the sulfonamide class. It is commonly used in combination with trimethoprim to treat a variety of bacterial infections, including those of the urinary tract, respiratory system, and gastrointestinal tract . This compound is known for its broad-spectrum antimicrobial activity and has become a crucial component in the fight against bacterial diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfamethoxazole is synthesized through a series of chemical reactions. One common method involves the reaction of 3-amino-5-methylisoxazole with 4-aminobenzenesulfonyl chloride in the presence of a base . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by combining this compound with trimethoprim in a specific ratio, often 5:1 . The process involves the use of auxiliary materials such as ethanolamine, propylene glycol, ethanol, sodium metabisulfite, and water for injection . The mixture is stirred uniformly, sampled, and measured for content and pH value before being filtered, aseptically filled, and sealed .
Chemical Reactions Analysis
Types of Reactions
Sulfamethoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Substitution reactions often use reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfanilic acid, 3-amino-5-methylisoxazole, and various isomers .
Scientific Research Applications
Pharmacological Overview
Sulfamethoxazole works by inhibiting bacterial dihydrofolate synthesis, a crucial step in the production of nucleic acids. This mechanism is achieved through its structural similarity to para-aminobenzoic acid (PABA), allowing it to competitively inhibit dihydropteroate synthase, leading to bacteriostatic effects against various pathogens .
Clinical Applications
1. Treatment of Infections:
- Urinary Tract Infections: this compound is commonly prescribed for uncomplicated urinary tract infections due to its effectiveness against Escherichia coli and other susceptible organisms .
- Respiratory Infections: It is used for acute otitis media and exacerbations of chronic bronchitis in adults .
- Gastrointestinal Infections: The drug is effective against enterotoxigenic E. coli, Shigella species, and other gastrointestinal pathogens .
- Pneumocystis jirovecii Pneumonia: this compound is the first-line treatment for this opportunistic infection, especially in HIV/AIDS patients .
2. Prophylactic Uses:
- In Immunocompromised Patients: It is often used as prophylaxis against Pneumocystis pneumonia in patients with weakened immune systems, such as those undergoing chemotherapy or with HIV .
- Post-Transplant Patients: A case study highlighted the successful use of this compound in treating Listeria monocytogenes infection in a renal transplant patient who was allergic to penicillin .
Case Studies
Case Study 1: Pneumocystis jirovecii Pneumonia
A retrospective analysis of patients treated with this compound for Pneumocystis pneumonia showed high efficacy and tolerability, with no significant adverse effects reported among the majority of patients .
Case Study 2: Listeria Infection Post-Renal Transplant
A 30-year-old male post-renal transplant developed Listeria infection and was treated successfully with oral this compound after failing other antibiotics. He showed significant recovery without adverse reactions after two weeks of treatment .
Data Table: Indications and Efficacy
Indication | Efficacy | Notes |
---|---|---|
Urinary Tract Infections | High | Effective against E. coli |
Acute Otitis Media | Moderate | Used primarily in pediatric cases |
Pneumocystis jirovecii Pneumonia | Very High | First-line treatment for immunocompromised patients |
Shigellosis | High | Effective against Shigella species |
Travelers' Diarrhea | Moderate | Used for both treatment and prophylaxis |
Adverse Effects and Considerations
While this compound is generally well-tolerated, it can cause adverse effects such as skin reactions, hematological abnormalities, and potential lung injuries. A recent case report described an eight-year-old girl who developed drug-induced lung injury after prolonged use of trimethoprim-sulfamethoxazole for Salmonella bacteremia . Monitoring serum levels of this compound has been suggested to optimize therapeutic outcomes, although studies indicate that levels outside the target range do not significantly affect clinical failure rates .
Environmental Impact
Research has also explored the environmental implications of this compound usage. A study on aquatic ecosystems demonstrated that long-term exposure to this compound can disrupt microbial communities and lead to toxicity in aquatic life forms like zebrafish, indicating broader ecological concerns associated with its pharmaceutical use .
Mechanism of Action
Sulfamethoxazole exerts its effects by interfering with bacterial folic acid synthesis . It inhibits the enzyme dihydropteroate synthase, which is essential for the formation of dihydrofolic acid from para-aminobenzoic acid . This inhibition prevents the synthesis of nucleic acids and proteins necessary for bacterial growth and division . When combined with trimethoprim, which inhibits dihydrofolic acid reduction to tetrahydrofolate, the two agents work synergistically to block consecutive steps in the folic acid pathway .
Comparison with Similar Compounds
Sulfamethoxazole is part of the sulfonamide class of antibiotics, which includes compounds like sulfamethazine, sulfamethizole, and sulfadiazine . Compared to these compounds, this compound is unique in its structural similarity to para-aminobenzoic acid, which allows it to effectively inhibit dihydropteroate synthase . This structural feature makes it particularly effective against a broad range of bacterial infections .
List of Similar Compounds
- Sulfamethazine
- Sulfamethizole
- Sulfadiazine
This compound’s broad-spectrum activity and its ability to work synergistically with trimethoprim make it a valuable antibiotic in both clinical and research settings .
Biological Activity
Sulfamethoxazole (SMX) is a sulfonamide antibiotic widely used in combination with trimethoprim (TMP) to enhance its antibacterial efficacy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical case studies, and effects on various organisms.
This compound exerts its antibacterial effects by competitively inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition prevents the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, ultimately leading to reduced synthesis of nucleic acids and bacterial growth. The bacteriostatic effect is particularly significant in bacteria that synthesize their own folate, unlike humans who obtain folate from dietary sources .
Pharmacokinetics
This compound is rapidly absorbed after oral administration with a bioavailability of approximately 85-90%. It is extensively distributed throughout body tissues and fluids, including the central nervous system. The drug is metabolized primarily in the liver and excreted via the kidneys, with a half-life ranging from 8 to 10 hours in healthy individuals .
Clinical Case Studies
Case Study 1: Treatment of Listeria Monocytogenes Infection
A recent case involved a 30-year-old male renal transplant recipient who developed a Listeria monocytogenes infection. After failing to respond to cefoperazone-sulbactam, he was treated with TMP-SMX due to a penicillin allergy. The patient showed significant improvement within two weeks, demonstrating the effectiveness of this compound in treating resistant infections post-transplant .
Case Study 2: Toxic Epidermal Necrolysis
Another case highlighted a 62-year-old woman who developed toxic epidermal necrolysis after receiving TMP-SMX for a urinary tract infection. This severe adverse reaction required intensive medical intervention but ultimately resolved after discontinuation of the drug and supportive care .
Biological Effects on Non-Human Organisms
Recent studies have also evaluated the environmental impact of this compound, particularly on aquatic ecosystems. Research involving zebrafish (Danio rerio) demonstrated that exposure to SMX led to significant alterations in antioxidant enzyme activity and immune responses. Specifically, increased concentrations of SMX resulted in decreased activity of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), alongside increased levels of malondialdehyde (MDA), indicating oxidative stress .
Table 1: Effects of this compound on Zebrafish
Parameter | Control Group | SMX Exposure Group |
---|---|---|
SOD Activity | High | Decreased |
GSH-Px Activity | High | Decreased |
CAT Activity | High | Decreased |
MDA Levels | Low | Increased |
IL-1β Expression | Baseline | Increased |
Histopathological Changes | Normal | Significant Damage |
Antimicrobial Spectrum and Resistance
This compound is effective against a variety of gram-positive and gram-negative bacteria. It has been shown to be particularly useful against strains such as Staphylococcus aureus, including glycopeptide-intermediate strains (GISA). In vitro studies indicate that SMX exhibits both bacteriostatic and bactericidal properties depending on the concentration used .
However, resistance mechanisms have emerged, primarily through mutations in target enzymes or increased production of PABA by bacteria. Continuous monitoring of resistance patterns is essential for effective clinical application.
Q & A
Basic Research Questions
Q. How is the chemical structure of sulfamethoxazole validated in experimental research?
this compound's structure is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) for hydrogen and carbon environments, X-ray crystallography for 3D atomic arrangement, and mass spectrometry for molecular weight verification. The SMILES string (Cc2cc(NS(=O)(=O)c1ccc(N)cc1)no2) and SDF/MOL files (available from cheminformatics databases) provide digital representations for computational modeling and drug design .
Q. What in vitro assays are standard for evaluating this compound’s antibacterial activity?
- Minimum Inhibitory Concentration (MIC) assays determine the lowest concentration inhibiting bacterial growth, using broth microdilution or agar dilution methods.
- Time-kill kinetics assess bactericidal activity over 24–48 hours.
- Synergy studies (e.g., with trimethoprim) employ checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
Q. How do researchers ensure this compound purity in pharmacological studies?
Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (e.g., 265 nm), thin-layer chromatography (TLC) for impurity profiling, and elemental analysis to confirm stoichiometry. Known impurities (e.g., sulfanilamide derivatives) are quantified against reference standards .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound’s environmental persistence data?
Conflicting data on environmental half-lives (e.g., in wastewater vs. soil) require:
- Meta-regression to adjust for variables like pH, temperature, and microbial activity.
- Sensitivity analysis to identify outlier studies.
- Advanced detection methods , such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) , to differentiate this compound from metabolites (e.g., N-acetyl this compound) .
Q. How are electrochemical advanced oxidation processes (EAOPs) optimized for this compound degradation?
- Electrode selection : Boron-doped diamond (BDD) anodes outperform Pt/IrO₂ due to higher hydroxyl radical (•OH) generation.
- Efficiency metrics : Degradation rates (e.g., 96.1% for BDD vs. 52.8% for IrO₂) and mineralization current efficiency (MCE) are quantified via total organic carbon (TOC) analysis.
- Process comparison : Solar photoelectro-Fenton (SPEF) integrates UV light to enhance Fe²⁺ regeneration, achieving faster degradation than electro-Fenton (EF) .
Q. How do genomic approaches elucidate this compound resistance mechanisms?
- Whole-genome sequencing identifies mutations in folP (dihydropteroate synthase) or plasmid-borne resistance genes (e.g., sul1, sul2).
- Transcriptomics (RNA-seq) reveals upregulated efflux pumps (e.g., acrAB-tolC) under sub-MIC exposure.
- CRISPR interference validates gene function by silencing putative resistance loci .
Q. What strategies minimize confounding variables in pharmacokinetic studies of this compound?
- Population pharmacokinetic modeling accounts for covariates like renal function, age, and drug-drug interactions.
- Ultra-performance LC-MS/MS quantifies this compound and its metabolites (e.g., N-acetyl this compound) in plasma with ≤5% inter-day variability.
- Crossover study designs reduce inter-individual variability in bioavailability trials .
Q. Methodological Tables
Table 1. Key Metrics for this compound Degradation via EAOPs
Method | Degradation Efficiency (%) | Mineralization Efficiency (%) | Optimal Conditions |
---|---|---|---|
Electro-Fenton (EF) | 87.2 (SMX), 100 (TMP) | 0.28 | pH 3, 0.1 mM Fe²⁺, 100 mA |
Solar Photo-EF (SPEF) | 96.1 (SMX), 100 (TMP) | 3.7 | pH 3, 0.1 mM Fe²⁺, UV irradiation |
BDD Anode (EO) | 96.1 (SMX) | 3.4 | pH 7, 100 mA |
Source: Adapted from . |
Table 2. Common Resistance Genes Associated with this compound
Gene | Mechanism | Detection Method |
---|---|---|
sul1 | Altered dihydropteroate synthase | PCR, whole-genome sequencing |
sul2 | Plasmid-mediated resistance | qRT-PCR, microarray |
acrAB | Efflux pump overexpression | RNA-seq, knockout assays |
Source: . |
Properties
IUPAC Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIGFTWXXRPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Record name | SULFAMETHOXAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21046 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | sulfamethoxazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sulfamethoxazole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026064 | |
Record name | Sulfamethoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white powder. (NTP, 1992), Solid | |
Record name | SULFAMETHOXAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21046 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sulfamethoxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L | |
Record name | SID855654 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SULFAMETHOXAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21046 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sulfamethoxazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01015 | |
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Record name | SULFAMETHOXAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfamethoxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfamethoxazole is a sulfonamide that inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA). Most bacteria meet their need for folic acid by synthesizing it from PABA, as opposed to Animalia that require exogenous folic acid sources. Sulfamethoxazole competitively inhibits dihydropteroate synthase, the enzyme responsible for bacterial conversion of PABA to dihydrofolic acid. Inhibition of this pathway prevents the synthesis of tetrahydrofolate and, ultimately, the synthesis of bacterial purines and DNA, resulting in a bacteriostatic effect., Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, /Sulfonamides inhibit bacterial growth by preventing para-aminobenzoic acid (PABA) from being incorporated/ into dihydropteroic acid, the immediate precursor of folic acid. Sensitive microorganisms are those that must synthesize their own folic acid; bacteria that can utilize preformed folate are not affected. Bacteriostasis induced by sulfonamides is counteracted by PABA competitively. Sulfonamides do not affect mammalian cells by this mechanism, since they require preformed folic acid and cannot synthesize it. /Sulfonamides/, Sulfonamides are broad-spectrum, bacteriostatic anti-infectives. They are structural analogs of para-aminobenzoic acid and competively inhibit a bacterial enzyme, dihydropteroate synthetase, that is responsible for incorporation of para-aminobenzoic acid into dihydrofolic acid. This blocks the synthesis of dihydrofolic acid and decreases the amount of metabolically active tetrahydrofolic acid, a cofactor for the synthesis of purines, thymidine, and DNA. /Sulfonamides/, The hydroxylamine and nitroso metabolites formed by N4-oxidation of sulfonamides are thought to be involved in the pathogenesis of idiosyncratic reactions to this class of drugs. Idiosyncratic reactions to sulfonamides are characterized by multisystemic toxicity, including hepatitis, nephritis, dermatitis, and blood dyscrasias (aplastic anemia, agranulocytosis). Previously it has been shown that cytochrome p-450 in the liver metabolizes sulfamethoxazole to its hydroxylamine metabolite. In this paper the N4-oxidation of sulfamethoxazole by activated monocytes and neutrophils (human and canine) to form sulfamethoxazole hydroxylamine and nitrosulfamethoxazole is reported. The presumed nitroso intermediate was not detected. Purified myeloperoxidase and prostaglandin H synthase were also capable of mediating the oxidation of sulfamethoxazole. The present studies suggest that myeloperoxidase is responsible for the observed oxidation by phagocytic cells. Oxidation by neutrophils may play a role in agranulocytosis, and oxidation by monocytes may facilitate antigen presentation. Extrahepatic bioactivation of sulfonamides by peroxidases in phagocytic cells and other tissues may be important in determining the range of adverse reactions to sulfonamides that occur., Hypersensitivity syndromes are severe drug induced side effects with skin rashes, fever and/or multiorgan-system abnormalities which are not pharmacologically related. ... These reactions are considered to be immune-mediated but the precise mechanisms are not completely understood. Clinical features, which resemble and EBV infection, and some immunological studies suggest that T-cell mediated immunity is involved in the pathogenesis of this rare disease. In the literature, allopurinol and anticonvulsant hypersensitivity syndromes are clinically well characterized entities, while the definition of hypersensitivity syndrome elicited by other drugs is rather confusing. ... Two patients, one with sulfamethoxazole- and one with allopurinol-induced hypersensitivity syndrome /are presented/. In both cases a lymphocyte transformation test (LTT) was performed and /investigators/ analyzed the T-cell activation parameters CD25 and HLA-DR on CD4- and CD8- T-cells to demonstrate in vivo activation of T-cells during the active disease. Both patients show increased activation of T-cells with elevated levels of HLA-DR on CD8+ cells. The T-cell activation correlated with the clinical course. /The/ data supports an immunological pathogenesis for hypersensitivity syndromes and the concept that drug specific T-cells are involved in hypersensitivity syndromes. | |
Record name | Sulfamethoxazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULFAMETHOXAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide | |
Record name | SULFAMETHOXAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder | |
CAS No. |
723-46-6, 144930-01-8, 144993-89-5 | |
Record name | SULFAMETHOXAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21046 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sulfamethoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=723-46-6 | |
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Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, radical ion(1+) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144930-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, radical ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144993-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfamethoxazole [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723466 | |
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Record name | Sulfamethoxazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfamethoxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sulfamethoxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfamethoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfamethoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulfamethoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFAMETHOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE42381TNV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SULFAMETHOXAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfamethoxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C | |
Record name | SULFAMETHOXAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21046 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sulfamethoxazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULFAMETHOXAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfamethoxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.